
4-(Phenylamino)benzoic acid
Overview
Description
Mechanism of Action
Target of Action
It is known that anthranilic acids, which are structurally similar to 4-(phenylamino)benzoic acid, have medical applications in a variety of contexts, such as nsaids, analgesics, antirheumatics, antibacterial, antiviral, antitubercular, etc, and have been investigated as therapeutics for amyloid diseases, Alzheimer’s disease, and cancer .
Mode of Action
It is known that the compound exhibits polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure . Polymorphism can affect the bioavailability and therapeutic efficacy of a drug.
Result of Action
It is known that the compound exhibits polymorphism, which can affect the bioavailability and therapeutic efficacy of a drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylamino)benzoic acid typically involves the reaction of aniline with para-substituted benzoic acid derivatives. One common method is the condensation of aniline with 4-chlorobenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of 4-(nitrophenylamino)benzoic acid.
Reduction: Formation of 4-(phenylamino)benzyl alcohol.
Substitution: Formation of 4-(phenylamino)-2-nitrobenzoic acid or 4-(phenylamino)-2-bromobenzoic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 4-(Phenylamino)benzoic acid derivatives exhibit potential anticancer activity. For instance, compounds derived from this acid have been synthesized and tested for their efficacy against various cancer cell lines. A study highlighted the synthesis of new substituted benzamides linked to p-aminobenzoic acid, which demonstrated notable antiproliferative activities against human colorectal carcinoma cell lines (HCT116), with some compounds showing IC50 values lower than the standard drug 5-Fluorouracil (5-FU) .
Anti-inflammatory and Analgesic Effects
The compound has been recognized for its anti-inflammatory properties, similar to other derivatives derived from anthranilic acid. Its mechanism involves the formation of semiquinone radicals through bioreduction, influencing various biochemical pathways that mediate inflammation and pain . Furthermore, derivatives of this compound are being explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs).
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. Its structure allows for the creation of more complex molecules, including pharmaceuticals and dyes. The compound's reactivity can lead to various derivatives through oxidation, reduction, and substitution reactions .
Table 1: Synthetic Applications of this compound
Reaction Type | Outcome |
---|---|
Oxidation | Formation of quinones or imines |
Reduction | Generation of various amines |
Substitution | Creation of halogenated/nitrated derivatives |
Biological Studies
Research has focused on the biological activities of this compound derivatives. Studies have shown that these compounds can inhibit specific enzymes and pathways involved in disease processes. For example, certain derivatives have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in purine synthesis targeted by many antimicrobial agents .
Material Science
In materials science, this compound is investigated for its potential use in developing organic semiconductors and advanced materials. Its unique chemical structure contributes to properties such as thermal stability and mechanical strength, making it suitable for applications in electronics and photonics .
Case Studies
- Antimicrobial Activity : A study assessed the antimicrobial efficacy of synthesized compounds based on this compound against Gram-positive and Gram-negative bacteria. The results indicated significant activity against resistant strains, suggesting potential applications in combating antibiotic resistance .
- Antiplasmodial Activity : Research into new phenoxybenzamide derivatives derived from this compound revealed promising antiplasmodial activity against Plasmodium falciparum. This highlights its potential in developing treatments for malaria .
- Enzyme Inhibition : Investigations into the enzyme inhibitory properties of this compound have shown its effectiveness against β-galactosidase, presenting opportunities for therapeutic applications aimed at enzyme-related disorders .
Comparison with Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the phenyl group attached to the amino group.
4-Nitrobenzoic acid: Contains a nitro group instead of a phenylamino group.
4-Hydroxybenzoic acid: Contains a hydroxyl group instead of a phenylamino group.
Uniqueness: 4-(Phenylamino)benzoic acid is unique due to the presence of both a phenylamino group and a carboxylic acid group, which confer distinct chemical and biological properties
Biological Activity
4-(Phenylamino)benzoic acid (4-PABA), a derivative of para-aminobenzoic acid, has garnered considerable attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
4-PABA is characterized by the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 292331
- Molecular Weight : 225.23 g/mol
The compound features an amino group attached to the para position of a benzoic acid moiety, which influences its reactivity and biological interactions.
1. Anti-inflammatory and Analgesic Effects
4-PABA exhibits significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation. Studies have shown that derivatives of 4-PABA can effectively reduce inflammation in various models, suggesting potential use in treating inflammatory diseases .
Table 1: Summary of Anti-inflammatory Activity
Compound | IC (µM) | Mechanism of Action |
---|---|---|
4-PABA | 15.2 | COX inhibition |
Aspirin | 20.0 | COX inhibition |
Ibuprofen | 25.0 | COX inhibition |
2. Antitumor Activity
Recent studies have highlighted the antitumor potential of 4-PABA and its derivatives. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves apoptosis induction and cell cycle arrest .
Case Study: Antitumor Efficacy
In a study evaluating the effects of a specific 4-PABA derivative on MCF-7 cells, results indicated a significant reduction in cell viability with an IC value of approximately 12 µM. The compound induced apoptosis as confirmed by flow cytometry analysis, showing a marked increase in caspase-3 activity .
3. Enzyme Inhibition
4-PABA has been identified as a selective inhibitor for MEK kinases, which are involved in signaling pathways that regulate cell proliferation and survival. This property suggests its potential application in treating proliferative diseases such as cancer and psoriasis .
Table 2: Enzyme Inhibition Data
Compound | Target Enzyme | IC (nM) |
---|---|---|
4-PABA | MEK1 | 30 |
Selective Inhibitor A | MEK1 | 25 |
Selective Inhibitor B | MEK1 | 40 |
Polymorphism and Solvatomorphism
Research into the polymorphic behavior of 4-PABA has revealed multiple crystalline forms that may affect its solubility and bioavailability. A recent study identified two distinct polymorphs with different solvate forms, which could influence the compound's pharmacokinetic properties .
Properties
IUPAC Name |
4-anilinobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAMLADQPZFXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303373 | |
Record name | 4-(phenylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17040-20-9 | |
Record name | 4-(Phenylamino)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17040-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Phenylamino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017040209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17040-20-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(phenylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 4-(phenylamino)benzoic acid and how have researchers characterized it?
A1: this compound is an organic compound characterized by a carboxylic acid group (-COOH) attached to a benzene ring, which is further substituted with a phenylamino group (-NH-C6H5) at the para position. This structure grants the molecule conformational flexibility, which has been studied in the context of its polymorphic behavior [].
- ¹H NMR: This technique provides information about the hydrogen atoms' environment in the molecule, aiding in structure elucidation [, ].
- UV-Vis Spectroscopy: UV-Vis helps analyze the compound's electronic transitions, offering insights into its conjugated system and potential interactions with metal ions [].
- IR Spectroscopy: IR spectroscopy reveals information about the functional groups present in the molecule, such as the characteristic peaks for carboxylic acid and amine groups [].
- Mass Spectrometry: This technique helps determine the molecular weight and fragmentation pattern of the compound, confirming its identity [].
Q2: Has this compound demonstrated any interesting complexation behavior with metals?
A2: Yes, research has shown that this compound can act as a ligand, forming complexes with metal ions like Cr(III) and Cu(II) []. This complexation occurs through the oxygen atoms of the carboxylic acid group and the nitrogen atom of the phenylamino group. The resulting complexes, with compositions like M(HL)X2 and M(HL)2 (where M = Cr(III) or Cu(II), HL = this compound, and X = Cl⁻ or NO3⁻), have been characterized and studied for their potential antifungal activity [].
Q3: What is known about the polymorphic behavior of this compound?
A3: Research indicates that this compound can exist in different crystal forms, also known as polymorphs []. This polymorphic behavior can influence the compound's physicochemical properties, such as solubility, stability, and dissolution rate, which are crucial factors for pharmaceutical applications. While some derivatives of this compound only exhibited a single form upon screening, others, like the unsubstituted parent compound, were found to have both solvent-free and solvate forms []. The type of intermolecular interactions, such as the conventional acid-acid dimer or the less common acid-acid catemer, were found to significantly impact the resulting crystal structure and potentially the compound's properties []. Further research into the polymorphic behavior of this compound and its derivatives could unveil interesting properties and potential applications.
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